Cas no 863868-26-2 (Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester)

Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester is a boronic ester derivative with significant utility in synthetic organic chemistry. Its key structural features include a cyano group and a pinacol boronate ester moiety, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. The methyl ester enhances solubility in organic solvents, facilitating handling in various reaction conditions. The tetramethyl dioxaborolane group provides stability under air and moisture, improving shelf life and ease of storage. This compound is particularly valuable in pharmaceutical and materials science research for constructing complex aromatic systems with high precision. Its well-defined reactivity profile ensures consistent performance in palladium-catalyzed transformations.
Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester structure
863868-26-2 structure
商品名:Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester
CAS番号:863868-26-2
MF:C15H18BNO4
メガワット:
CID:1849554

Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester
    • methyl 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248414-5g
Methyl 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzoate
863868-26-2 98%
5g
¥19425.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248414-1g
Methyl 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzoate
863868-26-2 98%
1g
¥6046.00 2024-04-28

Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester 関連文献

Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl esterに関する追加情報

Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester and CAS No. 863868-26-2: A Comprehensive Overview

Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester, identified by the CAS number 863868-26-2, is a compound of significant interest in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to a class of molecules that exhibit a unique combination of structural features and chemical properties, making it a valuable intermediate in the synthesis of various biologically active agents. The presence of both cyano and boronic ester functional groups in its molecular structure imparts distinct reactivity patterns that are highly useful in cross-coupling reactions and other synthetic transformations.

The< strong>Benzoic acid moiety is a well-known aromatic carboxylic acid derivative that serves as a fundamental building block in medicinal chemistry. Its aromatic ring system provides stability and lipophilicity, while the carboxyl group can participate in various hydrogen bonding interactions, enhancing binding affinity to biological targets. The< strong>cyano group (-CN) introduces a polar electron-withdrawing substituent, which can influence the electronic properties of the molecule and its interaction with biological receptors. This functional group is particularly valuable in medicinal chemistry due to its ability to modulate pharmacokinetic properties such as solubility and metabolic stability.

The< strong>boronic ester component in this compound is derived from pinacol boronate, which is a widely used reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are among the most powerful tools in organic synthesis for constructing carbon-carbon bonds and have been extensively employed in the preparation of complex organic molecules, including pharmaceuticals. The pinacol boronate group provides a stable handle for palladium-catalyzed coupling with aryl or vinyl halides or triflates, enabling the construction of diverse aromatic and heteroaromatic systems.

The< strong>methyl ester functionality at the para position relative to the cyano group influences the overall solubility and metabolic profile of the compound. Ester groups are often introduced into drug candidates to improve oral bioavailability by enhancing lipophilicity while maintaining good water solubility. Additionally, esters can be hydrolyzed in vivo to carboxylic acids, which can be further metabolized or conjugated for excretion.

In recent years, there has been growing interest in the development of novel compounds based on< strong>Benzoic acid derivatives for their potential therapeutic applications. For instance, studies have shown that substituted benzoic acids can exhibit anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of additional functional groups such as cyano and boronic esters enhances their pharmacological activity by fine-tuning their interaction with biological targets.

The< strong>cyano group has been particularly studied for its role in modulating receptor binding affinity. In some cases, it can act as an anchor point for hydrogen bonding interactions with specific residues in protein active sites. This has led to the development of cyano-substituted benzoic acids as inhibitors of enzymes involved in inflammatory pathways. Such compounds have shown promise in preclinical studies as potential treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

The< strong>boronic ester moiety has also been explored for its utility in drug delivery systems. Boronate esters are known to be stable under physiological conditions but can be selectively cleaved by enzymes such as β-galactosidase or phosphatases. This property has been exploited to develop prodrugs that release active pharmaceutical ingredients (APIs) in response to specific enzymatic activity within target tissues or cells. Such targeted drug delivery strategies could improve therapeutic efficacy while minimizing side effects.

The synthesis of< strong>Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-methyl ester involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The key steps typically include the preparation of a halogenated intermediate followed by Suzuki-Miyaura cross-coupling with a boronic ester precursor. This approach allows for high regioselectivity and yield under optimized reaction conditions.

The use of palladium catalysts in cross-coupling reactions has revolutionized organic synthesis by enabling the formation of carbon-carbon bonds under mild conditions. The reaction between halogenated benzoic acid derivatives and boronic esters proceeds efficiently with catalytic amounts of palladium(0) complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. Ligands such as phosphines play a crucial role in facilitating this transformation by stabilizing reactive intermediates and suppressing side reactions.

In conclusion,< strong>Benzoic acid, 4-cyano-3-(4,4,5tetramethyl1 3 2dioxaborolan2 yl)methyl ester, represented by CAS number 863868262, is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for further derivatization into biologically active compounds with therapeutic applications ranging from anti-inflammatory to antimicrobial agents. The continued exploration of its synthetic utility and pharmacological properties will undoubtedly contribute to advancements in drug discovery efforts worldwide.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd